3-(3-Chlorophenyl)-N-methylpropan-1-amine

Description

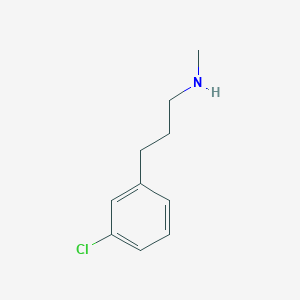

3-(3-Chlorophenyl)-N-methylpropan-1-amine is a tertiary amine featuring a three-carbon propane backbone with a meta-chlorophenyl substituent at the terminal carbon and an N-methyl group on the primary amine. The compound’s structure combines aromatic hydrophobicity (via the chlorophenyl group) with moderate basicity (due to the methylated amine).

Properties

IUPAC Name |

3-(3-chlorophenyl)-N-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-12-7-3-5-9-4-2-6-10(11)8-9/h2,4,6,8,12H,3,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGBEJBVJXBDKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301292635 | |

| Record name | 3-Chloro-N-methylbenzenepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103275-33-8 | |

| Record name | 3-Chloro-N-methylbenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103275-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-methylbenzenepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-N-methylpropan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 3-chlorobenzaldehyde.

Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a condensation reaction with nitroethane in the presence of a base to form 3-(3-chlorophenyl)-2-nitropropene.

Reduction: The nitro group in 3-(3-chlorophenyl)-2-nitropropene is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Methylation: The resulting amine is then methylated using methyl iodide (CH3I) or a similar methylating agent to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-N-methylpropan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of 3-(3-chlorophenyl)-N-methylpropan-1-one or 3-(3-chlorophenyl)propanoic acid.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorophenyl)-N-methylpropan-1-amine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

Medicine: Investigated for potential therapeutic applications, including its use as a psychoactive agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-N-methylpropan-1-amine involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT). By inhibiting the reuptake of dopamine, it increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism is similar to that of other psychoactive substances, contributing to its stimulant effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Key Differences

The compound’s analogs vary in three primary aspects:

Substituents on the aromatic ring (e.g., chlorine, trifluoromethyl).

Amine substitution (e.g., N-methyl vs. N,N-dimethyl or diethyl).

Carbon chain length (propane vs. ethane or cyclopropane).

Table 1: Structural and Physicochemical Comparison

Impact of Structural Variations

Aromatic Substituents

- Chlorine vs.

- Dibenzazepine Core () : Desipramine’s fused aromatic system facilitates π-π stacking with biological targets, a feature absent in the target compound, which may limit its antidepressant efficacy .

Amine Substitution

- N-Methyl vs.

- N,N-Diethyl () : Larger alkyl groups enhance lipophilicity but may hinder interaction with polar binding pockets .

Chain Length and Flexibility

- Ethane vs. Propane () : A shorter chain limits conformational flexibility, which could reduce interactions with extended binding sites .

Biological Activity

3-(3-Chlorophenyl)-N-methylpropan-1-amine, commonly referred to as 3-CMC (3-chloro-N-methylpropan-1-amine), is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12ClN

- Molecular Weight : 187.66 g/mol

- CAS Number : 103275-33-8

The presence of a chlorophenyl group enhances the compound's reactivity and biological activity, making it a subject of interest in pharmacological research.

3-CMC is structurally related to other psychoactive substances and is known to interact with monoamine transporters. Its mechanism of action primarily involves:

- Dopamine Uptake Inhibition : Similar to other psychostimulants, 3-CMC inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft .

- Monoamine Transporter Interaction : It exhibits selectivity towards catecholamine transporters, which is indicative of its stimulant properties .

Biological Activity

Research indicates that 3-CMC exhibits various biological activities:

- Psychostimulant Effects : In vivo studies have demonstrated that 3-CMC increases locomotor activity in animal models, akin to the effects observed with methamphetamine .

- Anxiolytic and Anxiogenic Properties : Acute administration has shown mixed results in anxiety-related behaviors, suggesting a complex interaction with anxiety pathways .

- Potential for Abuse : The compound has been reported to induce conditioned place preference in animal studies, indicating its potential for abuse similar to other amphetamines .

Case Studies and Clinical Observations

Numerous case studies have documented the effects of 3-CMC in human subjects:

- Adverse Effects : Reports from the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) indicate instances of acute poisoning linked to 3-CMC use. Symptoms included tachycardia, hypertension, and agitation .

- Fatalities : There have been documented cases where 3-CMC was implicated in fatalities, often in conjunction with other substances. These cases highlight the risks associated with its recreational use .

- Clinical Admissions : A significant number of clinical admissions related to 3-CMC have been recorded, emphasizing the need for awareness regarding its potential dangers .

Comparative Analysis

To understand the uniqueness of 3-CMC compared to similar compounds, the following table summarizes key differences:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Methylmethcathinone | Cathinone derivative | Known for potent stimulant effects |

| Methamphetamine | Amphetamine derivative | Stronger central nervous system effects |

| Mephedrone | Synthetic cathinone | Similar stimulant profile but different structure |

Research Findings

Recent studies have focused on elucidating the biochemical pathways affected by 3-CMC:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.